3-methanesulfonyl-N-(2-{6-methyl-1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-2-oxoimidazolidine-1-carboxamide
描述
属性
IUPAC Name |
N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O4S/c1-10-9-11-16(5-7-18(11)15-10)4-3-14-12(20)17-6-8-19(13(17)21)24(2,22)23/h5,7,9H,3-4,6,8H2,1-2H3,(H,14,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPQGTYYEIAPKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)N3CCN(C3=O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methanesulfonyl-N-(2-{6-methyl-1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions The initial step often includes the formation of the imidazo[1,2-b]pyrazole core through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry, automated synthesis, and the use of high-throughput screening for reaction conditions can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
3-methanesulfonyl-N-(2-{6-methyl-1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially different properties and applications.
科学研究应用
3-methanesulfonyl-N-(2-{6-methyl-1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its unique structure and functional groups.
Industry: It can be utilized in the development of specialty chemicals, pharmaceuticals, and advanced materials with specific properties.
作用机制
The mechanism by which 3-methanesulfonyl-N-(2-{6-methyl-1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-2-oxoimidazolidine-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Table 1: Structural Features and Substituent Effects
- Methanesulfonyl vs.
- Pyrazoloimidazole vs. Triazolopyrimidine (): The pyrazoloimidazole core in the target compound provides a larger π-system than triazolopyrimidines, which could enhance stacking interactions with aromatic residues in enzyme active sites.
生物活性
3-Methanesulfonyl-N-(2-{6-methyl-1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-2-oxoimidazolidine-1-carboxamide is a compound belonging to the class of imidazolidine derivatives. This class of compounds has garnered attention due to their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activities associated with this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Imidazolidine ring
- Substituents : Methanesulfonyl group and a pyrazolo[1,5-a]imidazole moiety
Biological Activity Overview
The biological activity of 3-methanesulfonyl-N-(2-{6-methyl-1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-2-oxoimidazolidine-1-carboxamide has been explored in various studies. Key findings include:
Antimicrobial Activity
Research indicates that compounds related to pyrazolo[1,5-a]imidazole exhibit significant antimicrobial properties. For example:
- Minimum Inhibitory Concentrations (MICs) : The compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis at concentrations as low as 62.5 µg/mL.
- Mechanism of Action : The antimicrobial effect may involve disruption of bacterial cell membrane integrity or interference with metabolic pathways critical for bacterial survival .
Anticancer Properties
Studies have shown that similar compounds can exhibit anticancer activity:
- Cell Viability Assays : The compound was tested on human liver carcinoma (HepG2) and colorectal adenocarcinoma (Caco-2) cell lines. Results indicated a concentration-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent .
| Concentration (µg/mL) | HepG2 Cell Viability (%) | Caco-2 Cell Viability (%) |
|---|---|---|
| 500 | 45.82 ± 12.57 | 66.07 ± 26.95 |
| 250 | 76 ± 12.3 | 74.54 ± 13.73 |
| 125 | 80.71 ± 11.55 | 89.91 ± 26.55 |
| 62.5 | 84.15 ± 5.03 | 85.28 ± 20.31 |
| 31.25 | 93.68 ± 2.31 | 95.13 ± 11.64 |
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Study on Bacterial Resistance : A study evaluated the effectiveness of various pyrazolo derivatives against resistant strains of S. aureus. The compound showed promising results in reducing biofilm formation and bacterial growth at non-toxic concentrations .
- Cytotoxicity Assessment : In another investigation, the cytotoxic effects were assessed using MTT assays across multiple concentrations, showing that while the compound effectively reduced cell viability, it maintained a safety profile at lower concentrations .
常见问题
Q. How can synthesis conditions for this compound be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction parameters (temperature, solvent, catalyst) using Design of Experiments (DoE) principles. For example, fractional factorial designs can identify critical factors affecting yield. Evidence from similar pyrazoloimidazole derivatives suggests using N,N-dimethylformamide (DMF) as a solvent with K₂CO₃ as a base under controlled temperatures (60–80°C) to minimize side reactions . Multi-step syntheses may require intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What spectroscopic techniques are most effective for structural confirmation and purity assessment?
- Methodological Answer : Combine ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to verify core structure and substituents . Use IR spectroscopy to confirm functional groups (e.g., sulfonyl C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±5 ppm error tolerance) . Purity ≥95% can be validated via HPLC with a C18 column (acetonitrile/water mobile phase) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Screen for anticancer activity using cell viability assays (MTT or resazurin) against cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and measure IC₅₀ values. For antimicrobial activity, use microdilution assays (MIC determination against Gram+/Gram- bacteria) .
Advanced Research Questions
Q. How can contradictory biological activity data across assays be systematically analyzed?
- Methodological Answer : Apply statistical meta-analysis to identify assay-specific variables (e.g., cell line heterogeneity, incubation time). For example, inconsistencies in apoptosis induction may arise from differential caspase activation pathways. Use principal component analysis (PCA) to cluster data trends and isolate confounding factors . Cross-validate findings with orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for protein markers) .
Q. What computational strategies predict target interactions and structure-activity relationships (SAR)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) against hypothesized targets (e.g., kinases, COX-2) using crystal structures from the PDB. Validate with molecular dynamics simulations (GROMACS) to assess binding stability. QSAR models (e.g., CoMFA, Random Forest) can prioritize analogs for synthesis based on electronic (HOMO/LUMO) and steric descriptors .
Q. How to design experiments for elucidating metabolic stability and toxicity profiles?
- Methodological Answer : Use hepatocyte microsomal assays (human/rat) to measure metabolic half-life (t₁/₂) and identify major metabolites via LC-MS/MS. For toxicity, employ AMES tests (mutagenicity) and hERG inhibition assays (cardiotoxicity risk). Cross-reference with ADMET prediction tools (e.g., SwissADME) to optimize logP and solubility .
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